molecular formula C16H14 B14752658 2,10-Dimethylphenanthrene CAS No. 2497-54-3

2,10-Dimethylphenanthrene

Cat. No.: B14752658
CAS No.: 2497-54-3
M. Wt: 206.28 g/mol
InChI Key: ZHPOCIJQBBUJJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,10-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,10-Dimethylphenanthrene has several applications in scientific research:

    Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biomarker.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other organic materials

Mechanism of Action

The mechanism of action of 2,10-Dimethylphenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Comparison: 2,10-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenanthrene isomers, it may exhibit different solubility, melting points, and reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .

Properties

CAS No.

2497-54-3

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2,10-dimethylphenanthrene

InChI

InChI=1S/C16H14/c1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h3-10H,1-2H3

InChI Key

ZHPOCIJQBBUJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C

Origin of Product

United States

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